2-Bromo-1,4,5-trimethoxynaphthalene

Description

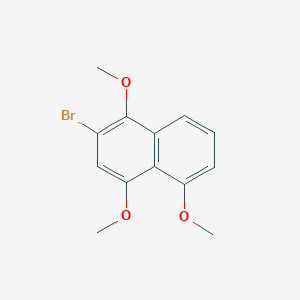

2-Bromo-1,4,5-trimethoxynaphthalene (C₁₃H₁₃BrO₃) is a brominated naphthalene derivative substituted with three methoxy groups at the 1, 4, and 5 positions. It is synthesized via reductive methylation of 2-bromo-5-methoxy-1,4-naphthoquinone (99) using sodium dithionite (Na₂S₂O₄), tetrabutylammonium iodide (TBAI), and potassium hydroxide (KOH), followed by methylation with dimethyl sulfate (Me₂SO₄) in tetrahydrofuran (THF) . The reaction proceeds under argon with a yield of 75%, and the product is purified via silica gel chromatography . Its structural confirmation relies on spectroscopic

- ¹H NMR: Resonances for methoxy groups (δ 3.8–4.0 ppm) and aromatic protons.

- ¹³C NMR: Signals for quaternary carbons (e.g., C-Br) and methoxy-attached carbons.

- IR: Stretching vibrations for C-O (methoxy) and C-Br bonds .

The compound serves as a precursor for synthesizing boronic acids (e.g., (1,4,5-trimethoxynaphthalen-2-yl)boronic acid) via lithiation-borylation and participates in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives .

Properties

CAS No. |

107941-22-0 |

|---|---|

Molecular Formula |

C13H13BrO3 |

Molecular Weight |

297.14 g/mol |

IUPAC Name |

2-bromo-1,4,5-trimethoxynaphthalene |

InChI |

InChI=1S/C13H13BrO3/c1-15-10-6-4-5-8-12(10)11(16-2)7-9(14)13(8)17-3/h4-7H,1-3H3 |

InChI Key |

AUILEPZSHAIIKS-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1C(=CC(=C2OC)Br)OC |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC(=C2OC)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,4,5-trimethoxynaphthalene typically involves the bromination of 1,4,5-trimethoxynaphthalene. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of brominating agents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,4,5-trimethoxynaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxy groups can be oxidized under specific conditions to form corresponding quinones.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the methoxy groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of de-brominated or partially reduced products.

Scientific Research Applications

2-Bromo-1,4,5-trimethoxynaphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1,4,5-trimethoxynaphthalene involves its interaction with various molecular targets. The compound’s bromine and methoxy groups play a crucial role in its reactivity. It can act as an electrophile in substitution reactions and as an oxidizing or reducing agent in redox reactions. The exact molecular pathways depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 2-bromo-1,4,5-trimethoxynaphthalene with structurally related brominated aromatic compounds:

Pharmacological and Physicochemical Properties

- GABAA Receptor Modulation : Brominated aromatics like 2-bromo-1,3-dimethylbenzene lack receptor efficacy due to low solubility, whereas fluoro analogs (e.g., 2-fluoro-1,3-dimethylbenzene, solubility 0.46 mmol/L) exhibit activity . This highlights the role of substituents in bioavailability.

- Thermal Stability : Methoxy groups in this compound may reduce thermal stability compared to methylated analogs, as observed in differential melting points of related compounds (e.g., 110: m.p. 54–56°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.